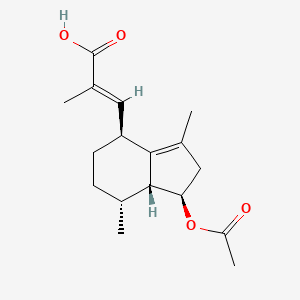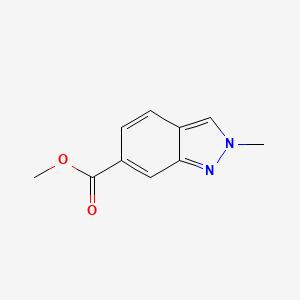![molecular formula C23H42O5Si2 B569941 (2S)-[3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-1,2-propanediol CAS No. 1235828-10-0](/img/structure/B569941.png)
(2S)-[3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-1,2-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-[3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-1,2-propanediol, or 2S-Bis-TMS-diol, is a synthetic compound that has been used for a variety of scientific research applications. It is a colorless liquid with a mild odor that is soluble in water and organic solvents. The compound was first discovered in the late 1980s and has since been used extensively in a variety of research fields, from drug discovery to biochemistry.
Mechanism of Action
2S-Bis-TMS-diol acts as an inhibitor of enzymes, specifically those involved in the metabolism of drugs. It does this by binding to the active site of the enzyme and preventing it from catalyzing the reaction. This inhibition of enzyme activity can be used to study the pharmacokinetics and pharmacodynamics of drugs.
Biochemical and Physiological Effects
2S-Bis-TMS-diol has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes involved in the metabolism of drugs, suggesting that it may be useful in drug discovery. It has also been shown to have anti-inflammatory and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
2S-Bis-TMS-diol has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to obtain. It is also relatively stable and can be stored for long periods of time. However, it is also relatively toxic and should be handled with caution.
Future Directions
The potential applications of 2S-Bis-TMS-diol are still being explored. Further research is needed to better understand its biochemical and physiological effects and to identify new uses for the compound. Possible future directions include the use of 2S-Bis-TMS-diol in drug delivery systems, as a tool for studying the structure and function of proteins, and as a tool for studying the structure and reactivity of organic molecules.
Synthesis Methods
2S-Bis-TMS-diol is synthesized through a two-step process. The first step involves the reaction of (2S)-2-amino-1,2-propanediol with a mixture of trifluoroacetic acid and triethylsilyl chloride to form the desired 2S-Bis-TMS-diol. The second step involves the reaction of the 2S-Bis-TMS-diol with a base such as potassium carbonate or sodium hydroxide to form the desired product.
Scientific Research Applications
2S-Bis-TMS-diol has been used in a variety of scientific research applications. It has been used in drug discovery as a tool to study the pharmacokinetics and pharmacodynamics of drugs. It has also been used in biochemistry to study the structure and function of proteins, and in cell biology to study the structure and function of cells. It has also been used in organic chemistry to study the structure and reactivity of organic molecules.
properties
IUPAC Name |
[(2S)-1-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-3-hydroxypropan-2-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42O5Si2/c1-17(25)26-19(16-24)14-18-12-13-20(27-29(8,9)22(2,3)4)21(15-18)28-30(10,11)23(5,6)7/h12-13,15,19,24H,14,16H2,1-11H3/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAFAWVNQGOWOG-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CC1=CC(=C(C=C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H](CC1=CC(=C(C=C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42O5Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-[3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-1,2-propanediol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-Benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethyl 2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)acetate](/img/structure/B569858.png)






![1,6-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B569869.png)
![1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-6-yl)urea](/img/structure/B569870.png)
![6-[4-[2-(2-Benzo[b][1,4]benzothiazepin-6-yloxyethoxy)ethyl]piperazin-1-yl]benzo[b][1,4]benzothiazepine](/img/structure/B569872.png)

![6-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B569877.png)
![6-Methoxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B569879.png)